

# ER21355 biochemical assay development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ER21355

Cat. No.: B8639899

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## Application Note: ER21355

Biochemical and Cellular Assay Development for the Characterization of **ER21355**, a Potent and Selective MEK1 Kinase Inhibitor

### Introduction

The Ras/Raf/MEK/ERK signaling pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a critical intracellular cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention.[2][3] **ER21355** is a novel small molecule inhibitor identified through high-throughput screening campaigns. This document provides a comprehensive overview of the biochemical and cellular assays developed to characterize the potency, selectivity, and mechanism of action of **ER21355** as an inhibitor of MEK1, a key kinase in the MAPK pathway.

## Data Presentation

The following tables summarize the key quantitative data for **ER21355**, establishing its profile as a potent and selective MEK1 inhibitor.

Table 1: Biochemical Potency of **ER21355** against MEK1 Kinase

This table shows the half-maximal inhibitory concentration (IC<sub>50</sub>) of **ER21355** against MEK1, as determined by a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay. The data

is compared to a known MEK1 inhibitor.

Compound	Target	Assay Format	IC50 (nM)
ER21355	MEK1	TR-FRET	15.2
Reference Inhibitor	MEK1	TR-FRET	25.8

Table 2: Kinase Selectivity Profile of **ER21355**

To assess the selectivity of **ER21355**, its inhibitory activity was tested against a panel of related and unrelated kinases. The results demonstrate a high degree of selectivity for MEK1.

Kinase Target	IC50 (nM)
MEK1	15.2
MEK2	45.7
ERK1	>10,000
ERK2	>10,000
p38α	>10,000
JNK1	>10,000
CDK2	>10,000

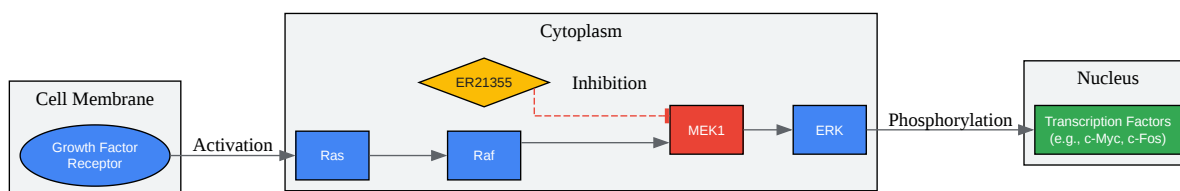
Table 3: Binding Kinetics of **ER21355** to MEK1

The binding kinetics of **ER21355** to the MEK1 protein were determined using Surface Plasmon Resonance (SPR). This provides insight into the binding and dissociation characteristics of the inhibitor. The proper measurement of binding affinity is crucial in drug discovery.[\[4\]](#)

Parameter	Symbol	Value
Association Rate Constant	$k_a$ ( $M^{-1}s^{-1}$ )	$1.2 \times 10^5$
Dissociation Rate Constant	$k_d$ ( $s^{-1}$ )	$2.5 \times 10^{-4}$
Dissociation Constant	$K_D$ (nM)	2.1

## Mandatory Visualizations

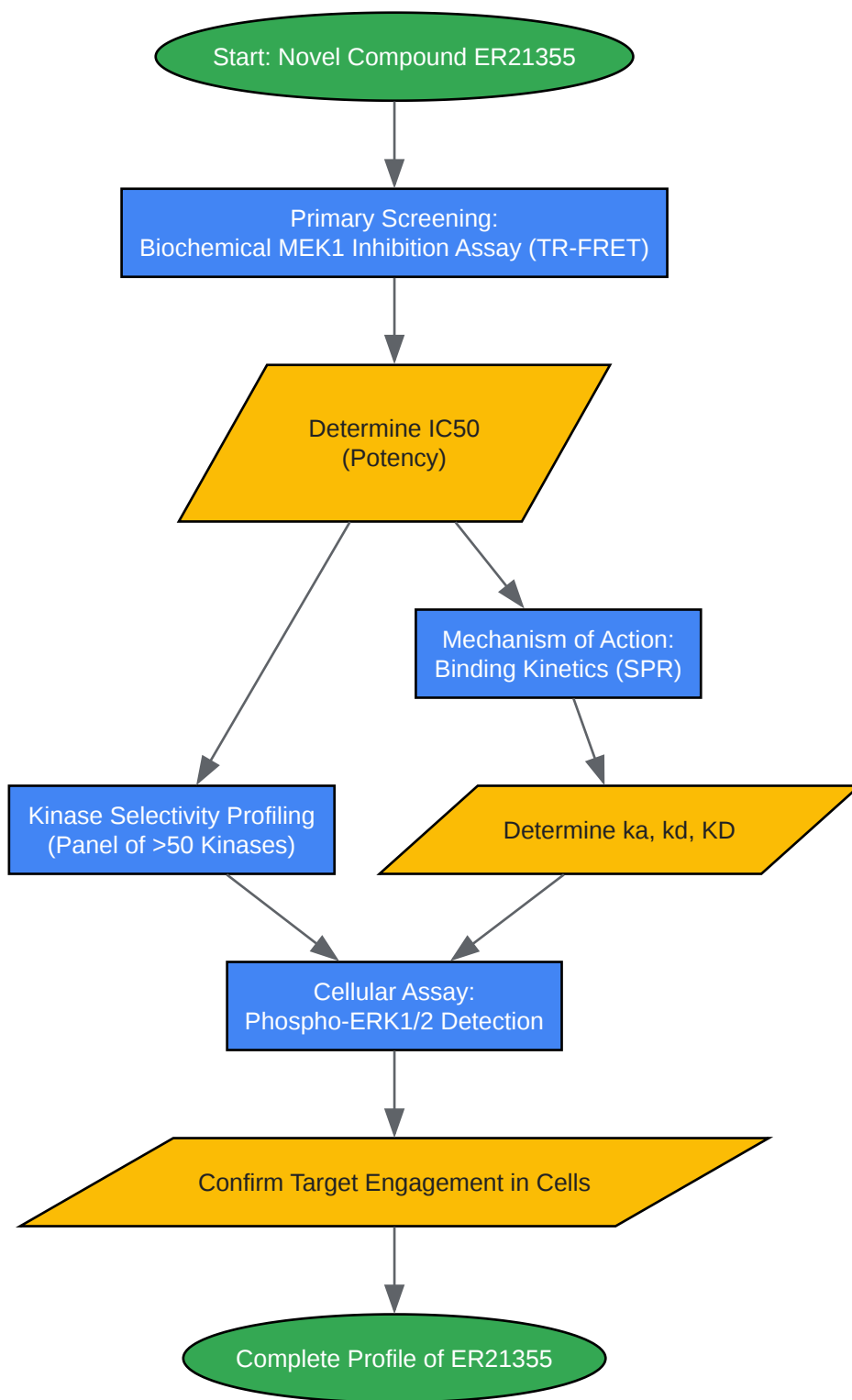
Diagram 1: MAPK/ERK Signaling Pathway and the Action of **ER21355**



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Caption: The MAPK/ERK signaling cascade with the inhibitory action of **ER21355** on MEK1.

Diagram 2: Experimental Workflow for **ER21355** Characterization



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)